Phenol, 2-[(1-phenylpropyl)amino]-
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Overview
Description
Phenol, 2-[(1-phenylpropyl)amino]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is known for its unique structure, which includes a phenylpropyl group attached to the amino group of the phenol. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1-phenylpropyl)amino]- typically involves the reaction of phenol with 1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(1-phenylpropyl)amino]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1-phenylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[(1-phenylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, which lacks the phenylpropylamino group.
2-Aminophenol: A similar compound with an amino group attached to the phenol ring.
1-Phenylpropylamine: The amine counterpart without the phenolic hydroxyl group.
Uniqueness
Phenol, 2-[(1-phenylpropyl)amino]- is unique due to the presence of both the phenolic hydroxyl group and the phenylpropylamino group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
828246-21-5 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)phenol |
InChI |
InChI=1S/C15H17NO/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15(14)17/h3-11,13,16-17H,2H2,1H3 |
InChI Key |
ZUMJPIBWXCVQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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